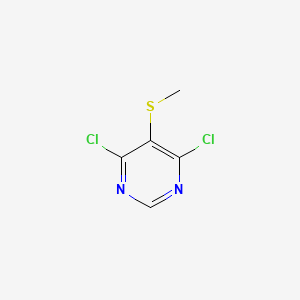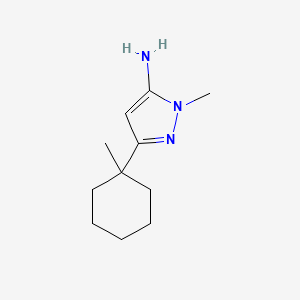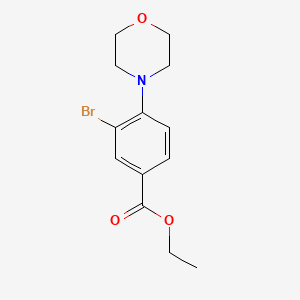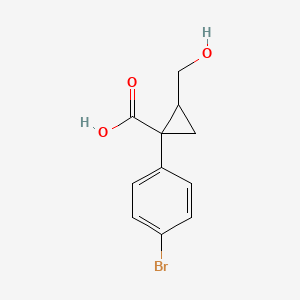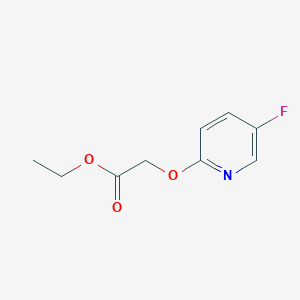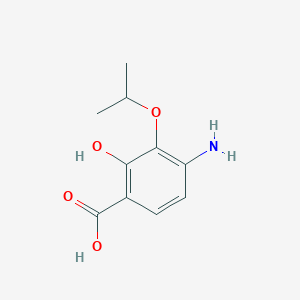
4-Amino-2-hydroxy-3-isopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-hydroxy-3-isopropoxybenzoic acid is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is a derivative of benzoic acid, characterized by the presence of an amino group, a hydroxyl group, and an isopropoxy group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Amino-2-hydroxy-3-isopropoxybenzoic acid involves several steps. One method includes the nitration of 2-hydroxy-3-isopropoxybenzoic acid, followed by reduction to introduce the amino group . The reaction conditions typically involve the use of nitric acid for nitration and hydrogen gas with a suitable catalyst for reduction. Industrial production methods may involve optimizing these steps to achieve higher yields and purity .
Chemical Reactions Analysis
4-Amino-2-hydroxy-3-isopropoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amino group using hydrogen gas and a catalyst.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as acylation or alkylation, to form derivatives.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and acyl chlorides for acylation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-hydroxy-3-isopropoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, such as antibiotics.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-Amino-2-hydroxy-3-isopropoxybenzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
4-Amino-2-hydroxy-3-isopropoxybenzoic acid can be compared with similar compounds such as:
4-Amino-3-hydroxybenzoic acid: Lacks the isopropoxy group, which may affect its solubility and reactivity.
4-Amino-2-hydroxybenzoic acid: Lacks the isopropoxy group, leading to different chemical and biological properties.
The presence of the isopropoxy group in this compound makes it unique, potentially enhancing its interactions with biological targets and its solubility in organic solvents.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
4-amino-2-hydroxy-3-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H13NO4/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,12H,11H2,1-2H3,(H,13,14) |
InChI Key |
KOHTXOHONMUEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


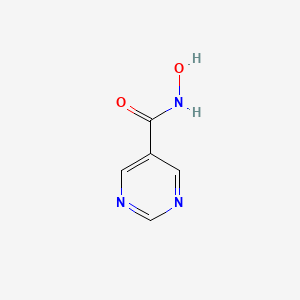
![(1-Methoxybutan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B13083995.png)
![(1R,5S)-3,3-Diphenyl-8-azabicyclo[3.2.1]octanehydrochloride](/img/structure/B13084001.png)
![Butyl[1-(2-methylphenyl)ethyl]amine](/img/structure/B13084006.png)
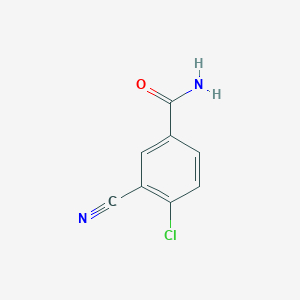
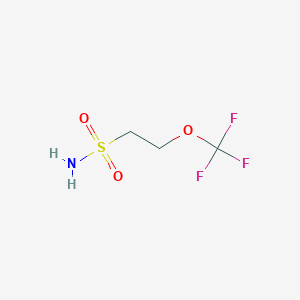
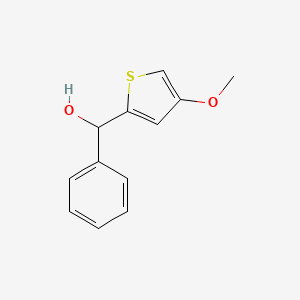
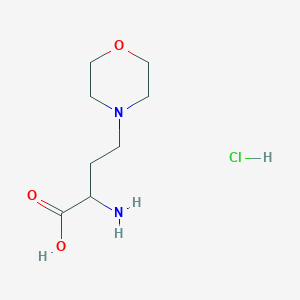
![[Trans-3-fluorooxan-4-yl]methanol](/img/structure/B13084044.png)
